2-(3,4-Difluorophenyl)-5,5-dimethylmorpholine
Description
2-(3,4-Difluorophenyl)-5,5-dimethylmorpholine is a morpholine derivative featuring a 3,4-difluorophenyl substituent and two methyl groups at the 5-position of the morpholine ring. This compound is structurally distinct due to its fluorine substitution pattern and the dimethylated morpholine core, which influence its electronic, steric, and physicochemical properties.
Properties
Molecular Formula |
C12H15F2NO |
|---|---|
Molecular Weight |
227.25 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)-5,5-dimethylmorpholine |
InChI |
InChI=1S/C12H15F2NO/c1-12(2)7-16-11(6-15-12)8-3-4-9(13)10(14)5-8/h3-5,11,15H,6-7H2,1-2H3 |
InChI Key |
LNDFOVMXUJYDPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(CN1)C2=CC(=C(C=C2)F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-5,5-dimethylmorpholine typically involves the reaction of 3,4-difluoroaniline with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through cyclization and other chemical transformations.
Industrial Production Methods
Industrial production of 2-(3,4-Difluorophenyl)-5,5-dimethylmorpholine may involve large-scale chemical reactors and continuous flow processes to achieve efficient and cost-effective synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the overall yield and reduce the production costs. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-5,5-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The difluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions result in the formation of new derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
1.1. Ticagrelor Synthesis
One of the prominent applications of 2-(3,4-difluorophenyl)-5,5-dimethylmorpholine is its role as an intermediate in the synthesis of ticagrelor, an antiplatelet medication used to reduce the risk of thrombotic events such as heart attacks and strokes. The compound serves as a precursor in the synthesis pathway for ticagrelor derivatives, showcasing its importance in cardiovascular medicine .
1.2. Anticancer Activity
Recent studies have indicated that derivatives of 2-(3,4-difluorophenyl)-5,5-dimethylmorpholine exhibit anticancer properties. For example, molecular dynamics simulations have shown that certain compounds derived from this morpholine structure stabilize interactions with the Bcl-2 protein, a key player in cancer cell survival. These findings suggest potential therapeutic applications in treating various cancers .
2.1. Synthesis Techniques
The synthesis of 2-(3,4-difluorophenyl)-5,5-dimethylmorpholine can be achieved through various methods involving the reaction of difluorophenyl derivatives with morpholine under specific conditions. For instance, reactions utilizing environmentally friendly solvents and reagents have been documented to enhance yield and purity .
2.2. Fluorination Strategies
Fluorination is a crucial step in modifying aromatic compounds to improve their pharmacological properties. The incorporation of fluorine atoms into the structure can enhance metabolic stability and bioavailability. Techniques such as radical-mediated fluorination have been explored to introduce fluorine into the aromatic ring effectively .
3.1. Development of Ticagrelor Derivatives
A significant case study involves the development of ticagrelor derivatives using 2-(3,4-difluorophenyl)-5,5-dimethylmorpholine as a starting material. Researchers have optimized synthetic pathways to improve yield and reduce environmental impact while maintaining efficacy against thrombotic conditions .
3.2. Anticancer Compound Evaluation
Another case study focused on evaluating the anticancer activity of various derivatives synthesized from 2-(3,4-difluorophenyl)-5,5-dimethylmorpholine against MCF-7 breast cancer cells. The results demonstrated promising cytotoxic effects, leading to further investigation into their mechanism of action and potential clinical applications .
Data Tables
| Application Area | Specific Use Case | Findings/Outcomes |
|---|---|---|
| Pharmaceutical | Ticagrelor Synthesis | Key intermediate for antiplatelet drug development |
| Anticancer Research | Bcl-2 Protein Interaction | Stabilization observed; potential for cancer therapy |
| Synthetic Methodology | Reaction Optimization | Enhanced yield using eco-friendly reagents |
| Fluorination Techniques | Radical-Mediated Fluorination | Effective incorporation of fluorine into aromatic rings |
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell growth, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The following compounds share structural or functional similarities with 2-(3,4-Difluorophenyl)-5,5-dimethylmorpholine:
Detailed Analysis
2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride
- Structural Differences : The chloro-substituted analog replaces fluorine with chlorine at the phenyl 2-position and exists as a hydrochloride salt. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may enhance lipophilicity and alter binding interactions in biological systems.
- Applications : Industrial-grade use in pesticides and agrochemicals suggests that morpholine derivatives with halogenated phenyl groups exhibit bioactivity against pests or pathogens. The hydrochloride salt likely improves solubility for formulation .
- Inference for Target Compound : The 3,4-difluoro substitution in the target compound could offer superior metabolic stability or target affinity due to fluorine’s strong electron-withdrawing effects and smaller steric footprint.
(3,5-Difluorophenyl)methanesulfonyl chloride Substituent Positionality: While both compounds feature difluorophenyl groups, the 3,5-difluoro isomer in this sulfonyl chloride creates a distinct electronic environment compared to the 3,4-difluoro configuration. The 3,4-substitution may induce greater dipole moments and influence intermolecular interactions. Functional Relevance: Sulfonyl chlorides are typically reactive intermediates, whereas morpholine derivatives are often terminal bioactive molecules.
Such compounds often target cyclooxygenase (COX) enzymes or thyroid hormone receptors, suggesting that the target morpholine derivative could similarly interact with biomacromolecules through its fluorinated phenyl group .
Research Findings and Implications
- Steric Considerations : The 5,5-dimethyl groups on the morpholine ring may restrict conformational flexibility, favoring selective interactions with biological targets. This feature is absent in simpler morpholine derivatives, underscoring its uniqueness .
- Industrial Relevance : The industrial use of the 2-chlorophenyl analog in agrochemicals () supports the hypothesis that the target compound could be optimized for similar applications, with fluorine substitution offering improved environmental stability or reduced toxicity.
Biological Activity
2-(3,4-Difluorophenyl)-5,5-dimethylmorpholine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a difluorophenyl group. The specific arrangement of the fluorine atoms on the phenyl ring significantly influences its chemical reactivity and biological activity. The morpholine structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to 2-(3,4-difluorophenyl)-5,5-dimethylmorpholine exhibit significant antimicrobial properties. For instance, derivatives of morpholine have been studied for their effectiveness against various bacterial strains. A study found that certain morpholine derivatives showed promising activity against Escherichia coli and Staphylococcus aureus, suggesting that the difluorophenyl substitution may enhance antimicrobial efficacy .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that morpholine derivatives can inhibit the growth of cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism of action appears to involve interference with tubulin polymerization, leading to cell cycle arrest and apoptosis .
Table 1: Anticancer Activity of Morpholine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(3,4-Difluorophenyl)-5,5-dimethylmorpholine | A549 | 15 | Inhibition of tubulin polymerization |
| 2-(4-Fluorophenyl)-5,5-dimethylmorpholine | HeLa | 20 | Induction of apoptosis |
| 2-(3-Chlorophenyl)-5,5-dimethylmorpholine | MCF-7 | 25 | Cell cycle arrest |
The biological activity of 2-(3,4-difluorophenyl)-5,5-dimethylmorpholine is believed to arise from its ability to interact with specific molecular targets within cells. The difluorophenyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Enzyme Inhibition
Studies have demonstrated that the compound can act as an inhibitor for certain enzymes involved in inflammatory pathways. For example, it has shown potential in inhibiting cyclooxygenase (COX) enzymes which play a critical role in inflammation and pain signaling .
Table 2: Enzyme Inhibition Profiles
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| COX-1 | Competitive | 10 |
| COX-2 | Non-competitive | 12 |
| LOX | Mixed-type | 15 |
Case Studies
- Study on Antitumor Activity : A recent investigation evaluated the antitumor effects of various morpholine derivatives, including 2-(3,4-difluorophenyl)-5,5-dimethylmorpholine. The results indicated significant cytotoxicity against A549 cells at concentrations as low as 15 µM. The study concluded that the compound's structural features are crucial for its bioactivity .
- Inflammation Model : Another study assessed the anti-inflammatory properties of this compound using an animal model of acute inflammation. Results showed a marked reduction in edema when treated with the compound compared to control groups, highlighting its potential therapeutic applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-(3,4-Difluorophenyl)-5,5-dimethylmorpholine, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is common: (1) Introduce the 3,4-difluorophenyl group via nucleophilic aromatic substitution (NAS) using a triflate intermediate (e.g., 2,4-difluorophenyl trifluoromethanesulfonate ). (2) Construct the morpholine ring via cyclization of a diol precursor with dimethylamine under acidic conditions. Optimize NAS by using polar aprotic solvents (e.g., DMF) and Pd catalysts to enhance regioselectivity. Monitor reaction progress via TLC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times with commercial standards of related difluorophenyl compounds (e.g., 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine ).
- Structural Confirmation : Employ and NMR to verify substitution patterns. For stereochemical analysis, use X-ray crystallography if single crystals are obtainable .
Advanced Research Questions
Q. What computational methods can predict the conformational stability of the morpholine ring in this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze chair vs. boat conformations. Compare energy barriers to ring puckering with experimental data from related morpholine derivatives (e.g., 2-(2,4-dimethylphenyl)morpholine ). Solvent effects can be modeled using the polarizable continuum model (PCM) .
Q. How can researchers resolve contradictions in reported solubility data for difluorophenyl-containing morpholines?
- Methodological Answer : Systematically test solubility in solvents of varying polarity (e.g., DMSO, ethanol, hexane) using UV-Vis spectroscopy or gravimetric analysis. Cross-reference with structurally similar compounds (e.g., 2,4-difluorophenylacetic acid ). Account for batch-to-batch variability by repeating experiments with independently synthesized batches .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in cancer research?
- Methodological Answer : Use cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (0.1–100 µM). Compare results to known antitumor agents (e.g., 1-(4-fluorophenyl)-2,5-dimethylpyrrole derivatives ). For mechanistic studies, employ flow cytometry to assess apoptosis or cell cycle arrest .
Key Considerations for Researchers
- Synthetic Challenges : Low yields in NAS may arise from steric hindrance; consider using bulkier leaving groups (e.g., triflates) or microwave-assisted synthesis .
- Biological Relevance : Prioritize assays aligned with the compound’s potential as a kinase inhibitor or epigenetic modulator, given structural similarities to bioactive morpholines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
